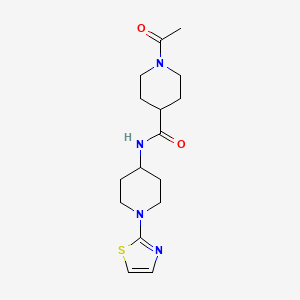![molecular formula C21H16N4O B2991358 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 836631-74-4](/img/structure/B2991358.png)
2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of imidazoquinoxalines, which are known for their diverse biological activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by targeting multiple signaling pathways that are involved in cell proliferation, survival, and apoptosis. It has been found to inhibit the activity of several enzymes such as topoisomerase IIα, protein kinase C, and cyclin-dependent kinase 4, which are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the expression of several oncogenes such as c-Myc and Bcl-2, which are involved in cancer cell survival. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are critical for cancer metastasis.
実験室実験の利点と制限
One of the main advantages of 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline is its potent anticancer activity against a variety of cancer cell lines. It also has a relatively low toxicity profile, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its poor water solubility, which makes it difficult to administer in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline. One of the most promising directions is the development of new derivatives with improved water solubility and bioavailability. Additionally, more studies are needed to understand its mechanism of action and potential side effects. Furthermore, the potential applications of this compound in other areas such as antiviral and antibacterial therapies should be explored. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential side effects.
合成法
The synthesis of 2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline involves the condensation of 2-nitrobenzyl bromide with furfural in the presence of potassium carbonate and copper powder to give 2-(furan-2-yl)-1-(2-nitrophenyl)ethanone. The reduction of the nitro group using palladium on carbon and hydrogen gas gives 2-(furan-2-yl)-1-(2-aminophenyl)ethanone, which is then condensed with 4-methylbenzylamine in the presence of acetic acid and sodium triacetoxyborohydride to give the desired product.
科学的研究の応用
2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death.
特性
IUPAC Name |
2-(furan-2-yl)-3-[(4-methylphenyl)methyl]imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-8-10-15(11-9-14)13-25-20(18-7-4-12-26-18)24-19-21(25)23-17-6-3-2-5-16(17)22-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXAYKXTMXGZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)
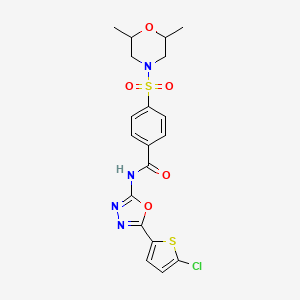
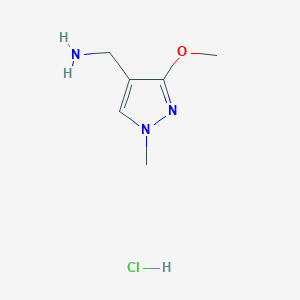
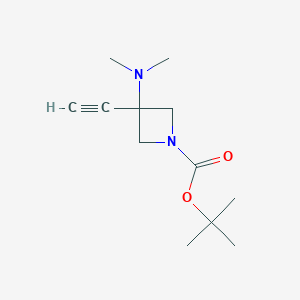

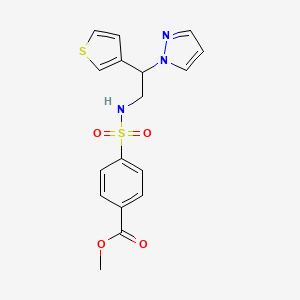
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/no-structure.png)
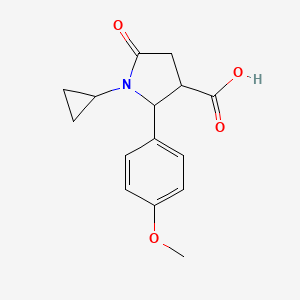
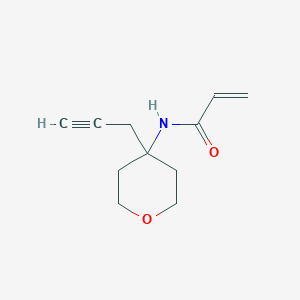
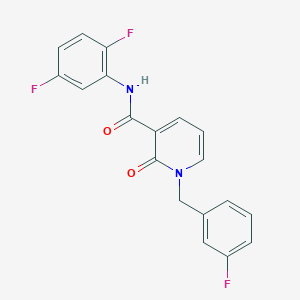
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B2991294.png)
![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)
